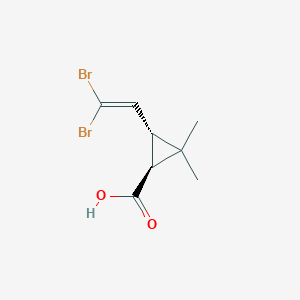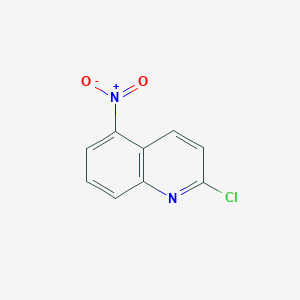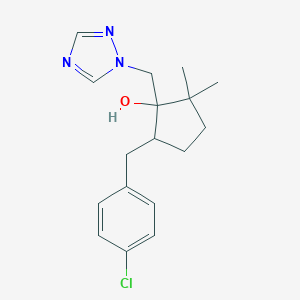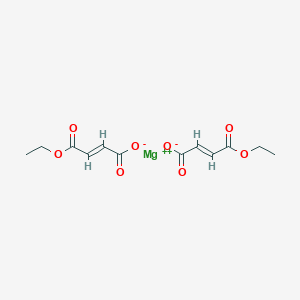
Benzyl p-aminobenzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzyl p-aminobenzoate involves several chemical reactions that contribute to its formation. One notable method involves the three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, leading to the synthesis of substituted 2-aminobenzo[b]pyrans, which are closely related to the benzyl p-aminobenzoate structure (Shestopalov, Emelianova, & Nesterov, 2003). Another approach involves the iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines, showcasing a method to synthesize complex molecules like quinazolines, which share a similar synthetic pathway (Gopalaiah, Saini, & Devi, 2017).
Molecular Structure Analysis
The molecular structure of benzyl p-aminobenzoate has been studied extensively. X-ray diffraction analysis has been employed to determine the crystal and molecular structure of related compounds, providing insights into the spatial arrangement of atoms and the molecular geometry that characterizes benzyl p-aminobenzoate and its derivatives (Colapietro, Domenicano, & Portalone, 1980).
Chemical Reactions and Properties
Benzyl p-aminobenzoate undergoes various chemical reactions that highlight its reactivity and chemical properties. For instance, the palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes has been applied to synthesize amino acid mimetics with a C-terminal imidazole, demonstrating the compound's versatility in chemical synthesis (Zaman, Kitamura, & Abell, 2005). Additionally, the ligand-free copper-catalyzed synthesis of substituted benzimidazoles and 2-aminobenzimidazoles showcases the compound's potential in creating a variety of chemically significant structures (Saha, Ramana, & Purkait, 2009).
Applications De Recherche Scientifique
Porphyria Treatment : Benzoate and p-aminobenzoate treatments can reverse chemically induced porphyria in rats by diverting glycine from heme biosynthesis to hippurate biosynthesis, altering the biochemical pattern associated with the porphyric state (Piper, Condie, & Tephly, 1973).
Purification of Enzymes : Affinity chromatography using p-aminobenzoic acid on solid supports effectively purifies frog epidermis dopa-oxidase. This method could be used for pharmacological screening of dopa-oxidase inhibitors (Iborra et al., 1976).
Antibacterial Activity : P-aminobenzoic acid is effective against Pseudomonas aeruginosa and Enterobacter cloacae, increasing their sensitivity to benzalkonium chloride and EDTA (Richards & Xing, 1992).
Medical Diagnostics : A method for monitoring p-aminobenzoic acid and its major metabolites in serum and urine samples is useful in screening tests for exocrine pancreatic function (Libeer et al., 1981).
Oxidative Dissimilation Antagonism : P-Aminosalicylic acid inhibits the oxidative dissimilation of p-aminobenzoic acid, affecting its growth factor function and substrate utilization by Pseudomonas fluorescens (Durham & Hubbard, 1959).
Pharmaceutical Production : The two-step continuous-flow synthesis of benzocaine achieves high conversion and selectivity, enhancing productivity in the pharmaceutical industry (França et al., 2020).
Antimicrobial Activity of Derivatives : Derivatives of p-aminobenzoic acid, specifically azole, diazole, and triazole derivatives, show potent antimicrobial activity against various bacteria (Sapijanskaitė-Banevič et al., 2021).
Potential Medical Applications of Copolymers : A benzocaine-modified maleic anhydride-cyclohexyl-1,3-dioxepin copolymer demonstrates potential medical applications due to its hydrophobicity and spacer function (Uglea et al., 1993).
In Vitro Metabolism Studies : Benzoic acid p-amino-[(4-fluorophenyl)methylene]hydrazide shows promising antimicrobial activity and hepatic microsomal metabolism in vitro (Komurcu et al., 1995).
Catalytic Applications : Manganese and cobalt salts of para-amino-benzoic acid supported on silica gel are effective as oxidizing catalysts (Hashemi & Chazanfari, 1994).
Propriétés
IUPAC Name |
benzyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOPOOMCXJPWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172473 | |
| Record name | Benzyl p-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl p-aminobenzoate | |
CAS RN |
19008-43-6 | |
| Record name | Benzoic acid, 4-amino-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19008-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl p-aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019008436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19008-43-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl p-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl p-aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL P-AMINOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5LYM6X12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41713.png)


![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)

